

A Comparative Guide to the Single-Crystal X-ray Crystallography of Indazole Derivatives

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Compound of Interest

Compound Name: *Methyl 3-iodo-1H-indazole-7-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the single-crystal X-ray crystallographic data for a selection of indazole derivatives, supported by experimental data. The information is intended to assist researchers in understanding the structural characteristics of this important class of compounds, which are pivotal in drug discovery and development due to their diverse pharmacological activities.

Comparison of Crystallographic Data

The following table summarizes the key crystallographic parameters for several indazole derivatives, offering a clear comparison of their solid-state structures.

Compound Name	Chemical Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	Volume (Å ³)	Ref.
1H-Indazole	C ₇ H ₆ N ₂	Orthorhombic	P2 ₁ 2 ₁ 2 ₁	5.863(2)	9.715(3)	10.155(3)	90	578.1(3)	[1]
bis(indazolyl)methane (L1)	C ₁₅ H ₁₂ N ₄	Monoclinic	C2	-	-	-	-	-	[2]
bis(indazolyl)methane (L2)	C ₁₅ H ₁₂ N ₄	Monoclinic	P2 ₁ /c	-	-	-	-	-	[2]
bis(indazolyl)methane (L3)	C ₁₅ H ₁₂ N ₄	Monoclinic	P2 ₁	-	-	-	-	-	[2]
Indazole-2-yl-acetic acid (5b)	C ₉ H ₈ N ₂ O ₂	-	-	-	-	-	-	-	[3]
4-(3-methyl-4,5,6,7-tetrahydro-2H-	C ₁₅ H ₁₆ N ₂ O ₂	-	-	-	-	-	-	-	[4]

indazo

l-2-

yl)ben

zoic

acid

(3e)

8-(1H-

indol-

2-

yl)-5-

(p-

tolyl)-

[\[1\]](#)[\[2\]](#)C₁₉H₁₃

Monoc

P2₁/n

7.8707

15.968

11.979

100.28

1481.4

[\[7\]](#)[\[5\]](#)triazN₅S

linic

(2)

1(4)

8(4)

3(3)

4(7)

olo[3,4

-b][1]

[\[2\]](#)[\[6\]](#)thia

diazol

e (9)

Indazo

le-

benzi

midaz

-

Monoc

P2₁/n

-

-

-

-

-

[\[5\]](#)

ole

hybrid

(M2)

Note: Detailed unit cell parameters for some compounds were not available in the cited literature.

Experimental Protocols

This section outlines the methodologies for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the featured indazole derivatives.

Synthesis and Crystallization

- **1H-Indazole:** High-purity 1H-indazole is dissolved in a suitable solvent such as ethanol, methanol, or a mixture of ethanol and water. The solution is placed in a clean crystallization vessel and covered with parafilm with small perforations to allow for slow evaporation over several days to weeks at a stable temperature.[1]
- **bis(indazolyl)methane Isomers (L1, L2, and L3):** These isomers are synthesized by reacting dry indazole with dibromomethane in anhydrous toluene. The specific isomer obtained can be controlled by the reaction conditions. Colorless, plate-like crystals of L1 and L3, and irregular, colorless blocks of L2 are obtained.[2]
- **Indazol-2-yl-acetic acid (5b):** This compound is synthesized through the nucleophilic substitution of a haloacetic acid ester by 1H-indazole in an alkaline solution, followed by basic hydrolysis of the resulting ester. Crystals suitable for X-ray diffraction are obtained through recrystallization.[3]
- **4-(3-methyl-4,5,6,7-tetrahydro-2H-indazol-2-yl)benzoic acid (3e):** This tetrahydroindazole derivative is synthesized and then crystallized from ethanol to yield solids suitable for single-crystal X-ray analysis.[4]
- **8-(1H-indol-2-yl)-5-(p-tolyl)-[1][2][5]triazolo[3,4-b][1][2][6]thiadiazole (9):** This fused heterocyclic compound is synthesized through the condensation of 4-amino-5-(1H-indol-2-yl)-3H-1,2,4-triazole-3-thione with p-toluic acid in the presence of POCl₃. Crystals suitable for X-ray analysis are obtained by recrystallization from DMF.[7]
- **Indazole-benzimidazole hybrid (M2):** The synthesis involves a multi-step pathway using 6-nitroindazole and 2-mercaptobenzimidazoles as key precursors.[5]

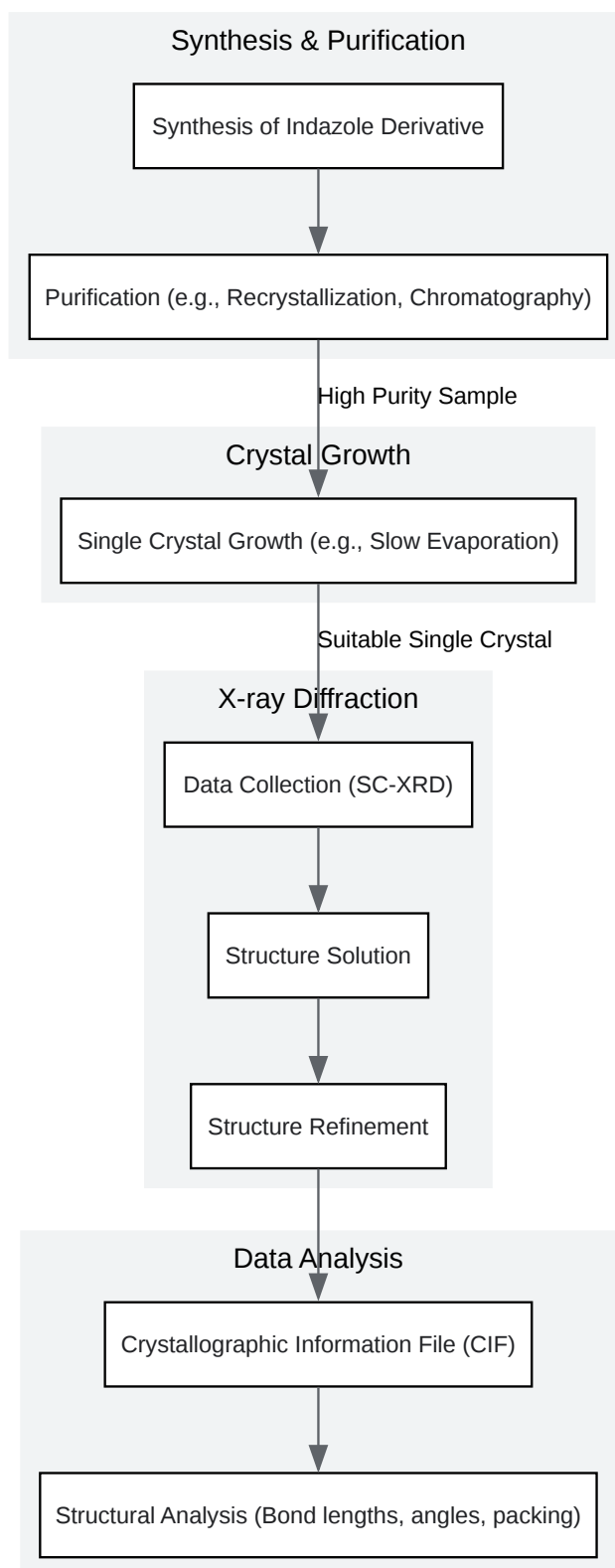
Single-Crystal X-ray Diffraction (SC-XRD) Analysis

A single crystal of the compound of interest is mounted on a goniometer head of a single-crystal X-ray diffractometer. The diffractometer is equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation) and a detector. The crystal is kept at a constant temperature (often 100 K or 293 K) during data collection. A series of diffraction images are collected as the crystal is rotated. The collected data are then processed to determine the unit cell parameters, space group, and the intensities of the reflections. The crystal structure is solved using direct methods

or Patterson methods and then refined using full-matrix least-squares on F^2 . All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Experimental Workflow

The following diagram illustrates the general workflow for the single-crystal X-ray crystallography of indazole derivatives.

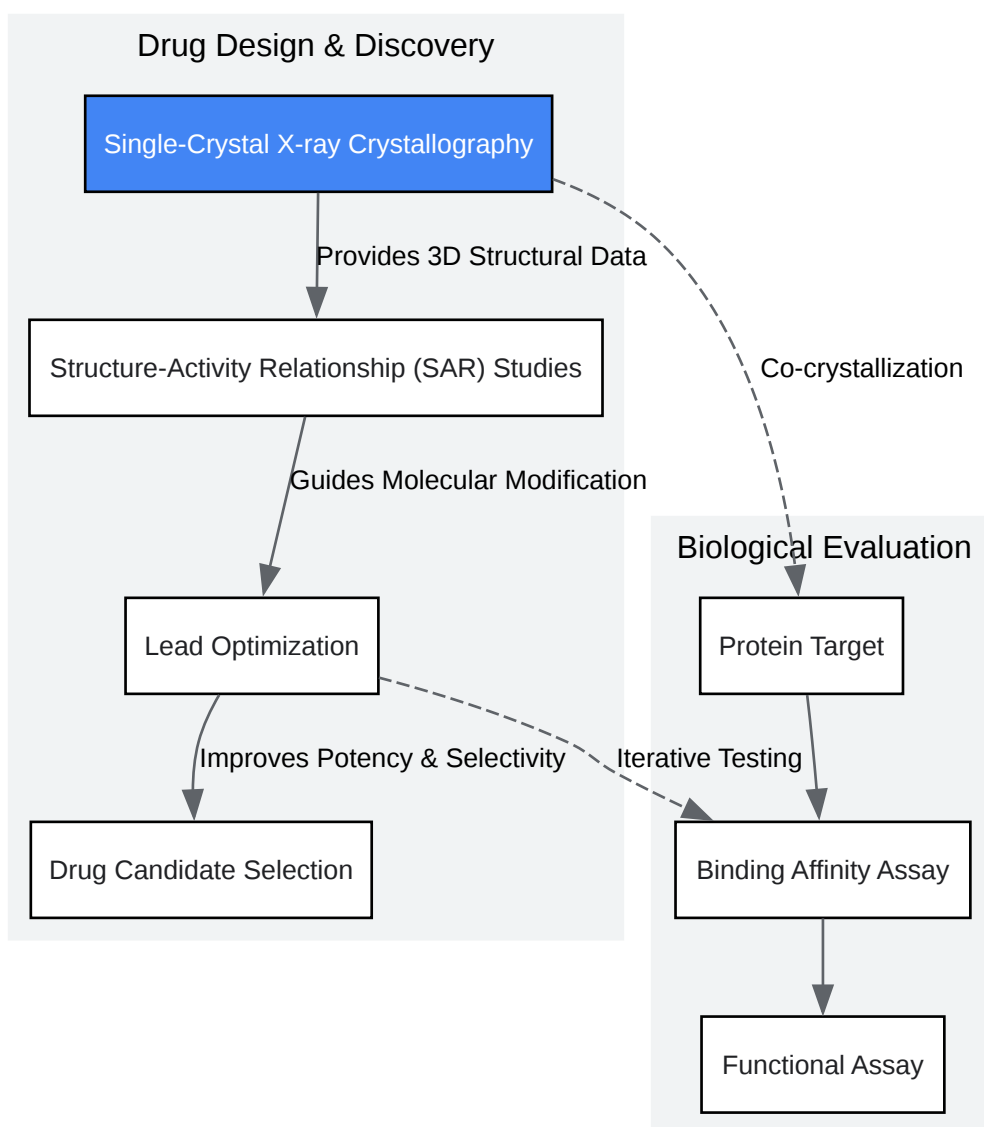


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Caption: General workflow from synthesis to structural analysis.

Signaling Pathways and Logical Relationships

The structural information obtained from single-crystal X-ray crystallography is crucial for understanding the structure-activity relationships (SAR) of indazole derivatives in various biological pathways. For instance, the precise binding mode of an indazole-based inhibitor to its target protein can be elucidated, guiding the design of more potent and selective drug candidates.



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Caption: Role of crystallography in drug design.

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